2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide
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Overview
Description
2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the ethyl, phenyl, and acetamide groups. Common reagents used in these reactions include ethylamine, phenylacetic acid, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly if it exhibits activity against specific diseases or conditions.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-ethyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide
- 2-(4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-ethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Biological Activity
The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide is a member of the pyrrolopyrimidine family, known for their diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents that influence its biological properties. The presence of an acetamide group and ethyl substituents enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C22H24N4O2 |
Molecular Weight | 364.45 g/mol |
Structure | Structure |
The biological activity of this compound primarily arises from its ability to interact with various molecular targets such as enzymes and receptors. Research indicates that similar compounds can modulate biological pathways through binding interactions that affect enzyme activity and receptor signaling.
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolopyrimidines exhibit significant antitumor properties. For instance, compounds with similar structures have shown micromolar to nanomolar GI50 values in cancer cell lines, indicating potent cytotoxicity .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression. For example, studies have demonstrated that pyrrolo[3,2-d]pyrimidine derivatives can inhibit tubulin polymerization and interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival .
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives on A549 lung cancer cells. The findings revealed that certain derivatives significantly reduced cell viability through mechanisms involving autophagy and apoptosis .
- Inhibition of Kinases : Another study focused on the kinase inhibitory activity of pyrrolopyrimidine compounds, demonstrating their ability to inhibit specific kinases involved in cancer progression. These compounds showed promise in overcoming resistance to traditional chemotherapeutic agents like vincristine .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolo Core : The initial step involves synthesizing the pyrrolo[3,2-d]pyrimidine nucleus through cyclization reactions.
- Substitution Reactions : Subsequent steps involve introducing ethyl and phenyl groups via electrophilic substitution or coupling reactions.
- Purification : Advanced purification techniques such as chromatography are employed to isolate the final product with high purity .
Potential Applications
Given its biological activity, this compound has potential applications in:
- Cancer Therapy : Due to its cytotoxic effects against various cancer cell lines.
- Drug Development : As a lead compound for developing new therapeutics targeting specific kinases or pathways involved in tumorigenesis.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-3-17-9-8-12-19(13-17)26-21(29)15-28-14-20(18-10-6-5-7-11-18)22-23(28)24(30)27(4-2)16-25-22/h5-14,16H,3-4,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLKVCLYLUJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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